2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile
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Overview
Description
2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile is a heterocyclic compound that features a thiazole ring substituted with a piperidine moiety and a malononitrile group.
Mechanism of Action
Target of Action
The primary target of 2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby exerting an anti-inflammatory effect .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin, which are key mediators of inflammation .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, the compound has demonstrated weak COX-1 inhibitory activity with IC50 values ranging from 7.41 to 11.34 μM . This suggests that the compound may have a reasonable degree of bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the COX enzymes, the compound decreases the production of inflammatory mediators, leading to a reduction in inflammation .
Biochemical Analysis
Biochemical Properties
2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response . Additionally, this compound may interact with other biomolecules, such as nucleic acids, potentially affecting gene expression and cellular function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating these pathways, the compound can alter gene expression and cellular metabolism, leading to changes in cell function. For example, thiazole derivatives have been reported to exhibit cytotoxic effects on cancer cells, making them potential candidates for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the target. For instance, the inhibition of cyclooxygenase enzymes by thiazole derivatives leads to a reduction in the production of pro-inflammatory mediators . Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can remain stable under certain conditions, but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to the compound in vitro or in vivo may result in adaptive cellular responses, such as changes in gene expression or metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Its distribution within tissues can affect its therapeutic efficacy and potential side effects. Studies have shown that thiazole derivatives can accumulate in certain tissues, influencing their biological activity and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects. For example, thiazole derivatives that localize to the nucleus may affect gene expression by interacting with DNA or transcription factors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile typically involves the condensation of 2-(piperidin-1-yl)thiazole-5-carbaldehyde with malononitrile. The reaction is usually carried out in the presence of a base, such as piperidine, under reflux conditions . The reaction can be summarized as follows:
Step 1: Synthesis of 2-(piperidin-1-yl)thiazole-5-carbaldehyde.
Step 2: Condensation with malononitrile in the presence of a base.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The piperidine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted thiazole derivatives with different functional groups.
Scientific Research Applications
2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities.
Imidazole derivatives: These compounds have a similar heterocyclic structure and are used in various therapeutic applications.
Indole derivatives: These compounds also feature a nitrogen-containing ring and are known for their diverse biological activities.
Uniqueness
2-((2-(Piperidin-1-yl)thiazol-5-yl)methylene)malononitrile is unique due to the combination of the thiazole ring, piperidine moiety, and malononitrile group, which confer specific chemical and biological properties not found in other similar compounds .
Properties
IUPAC Name |
2-[(2-piperidin-1-yl-1,3-thiazol-5-yl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c13-7-10(8-14)6-11-9-15-12(17-11)16-4-2-1-3-5-16/h6,9H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFXTWNIBWWEJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(S2)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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